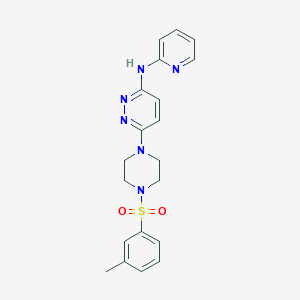
N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Aplicaciones Científicas De Investigación
Electrophilic Amination and Derivative Synthesis
A general approach to the preparation of enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids demonstrates the utility of electrophilic amination in synthesizing amino acid derivatives, which might be extended to compounds like N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine. This process facilitates the creation of piperazic acid derivatives and other cyclic compounds, suggesting potential applications in synthesizing complex molecules for pharmaceutical research (Hannachi, Vidal, Mulatier, & Collet, 2004).
Anticancer Compound Synthesis
The synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives highlights the role of piperazine-based structures in developing compounds with anticancer activity. This research underscores the potential of using complex piperazine derivatives, akin to this compound, in creating new therapeutic agents targeting various cancer types (Kumar, Kumar, Roy, & Sondhi, 2013).
Development of Anti-Diabetic Drugs
A family of triazolo-pyridazine-6-yl-substituted piperazines was evaluated for their potential as anti-diabetic medications, particularly through Dipeptidyl peptidase-4 (DPP-4) inhibition. This research highlights the therapeutic potential of pyridazine and piperazine derivatives in treating diabetes, pointing to similar possibilities for compounds like this compound (Bindu, Vijayalakshmi, & Manikandan, 2019).
Investigation of Pyridazinone Herbicides
Research on substituted pyridazinone compounds, including their impact on photosynthesis and the Hill reaction, provides insight into the phytotoxic mechanisms of these chemicals. This work contributes to understanding how structural modifications, like those in this compound, can influence biological activity, potentially leading to the development of new herbicides or plant growth regulators (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Synthesis of Heterocyclic Compounds
The synthesis and characterization of various heterocyclic compounds, including pyrroles, pyridines, piperidines, and pyrazines, underline the importance of nitrogen-containing structures in pharmaceuticals and agrochemicals. This broad application spectrum suggests potential uses for this compound in creating novel compounds with high biological activity (Higasio & Shoji, 2001).
Mecanismo De Acción
Target of Action
Similar compounds have been found to target the pi3k/akt/mtor pathway .
Mode of Action
The compound N-(pyridin-2-yl)-6-(4-(m-tolylsulfonyl)piperazin-1-yl)pyridazin-3-amine interacts with its targets by inhibiting the phosphorylation of AKT in human cancer cells . This interaction modulates the cellular PI3K/AKT/mTOR pathway .
Biochemical Pathways
The compound this compound affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
Similar compounds have been found to be orally bioavailable .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the phosphorylation of AKT in human cancer cells . This leads to the modulation of the PI3K/AKT/mTOR pathway, which can result in the death of cancer cells .
Propiedades
IUPAC Name |
6-[4-(3-methylphenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2S/c1-16-5-4-6-17(15-16)29(27,28)26-13-11-25(12-14-26)20-9-8-19(23-24-20)22-18-7-2-3-10-21-18/h2-10,15H,11-14H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTUCBUAOZMBRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


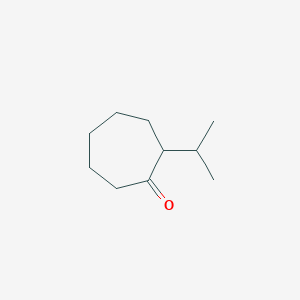
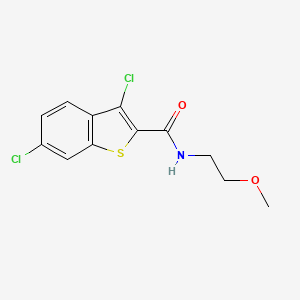

![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2576112.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2576114.png)

![5-[(4-Hydroxy-3-methoxy-5-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2576119.png)
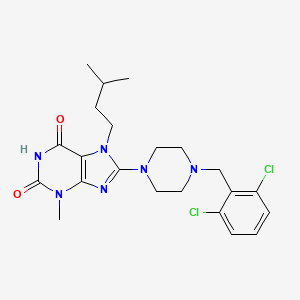

![3-(3-methylthiophen-2-yl)-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)propanamide](/img/structure/B2576123.png)
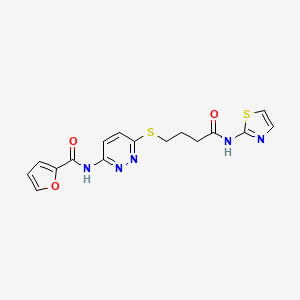
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2576125.png)
